molecular formula C11H14ClNO B13127023 (S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13127023
M. Wt: 211.69 g/mol
InChI Key: OBWANGWRKCMAGJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to a tetrahydronaphthalen-1-amine backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-1-tetralone and methoxyamine.

    Formation of Intermediate: The first step involves the reaction of 7-chloro-1-tetralone with methoxyamine under acidic conditions to form an oxime intermediate.

    Reduction: The oxime intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pH, and reaction time to maximize the yield.

    Purification Techniques: Utilizing crystallization, recrystallization, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

(S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-tetralone: A precursor in the synthesis of (S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

    Methoxyamine: Another precursor used in the synthesis.

    Other Tetrahydronaphthalene Derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of chloro and methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(1S)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1

InChI Key

OBWANGWRKCMAGJ-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC2=C1CCC[C@@H]2N)Cl

Canonical SMILES

COC1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.